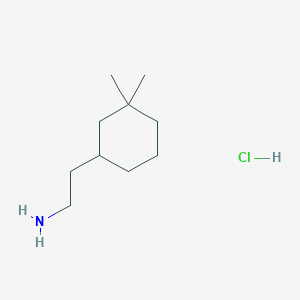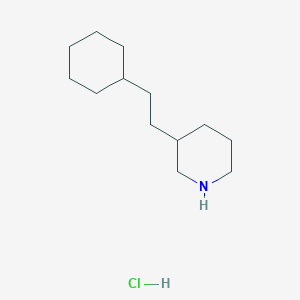
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride
描述
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is a chemical compound characterized by its cyclohexyl group with a 3,3-dimethyl substitution and an ethan-1-amine moiety. This compound is often used in various scientific research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylcyclohexanone as the starting material.
Reduction: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the amine group through amination reactions, often using reagents like ammonia or ammonium chloride.
Hydrochloride Formation: Finally, the amine group is protonated to form the hydrochloride salt, typically using hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale reduction and amination processes to ensure efficiency and scalability.
化学反应分析
Types of Reactions: 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH, KOH) are typically employed.
Major Products Formed:
Oxidation Products: Nitro derivatives, aldehydes, and carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated compounds and other substituted amines.
科学研究应用
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amine group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes.
相似化合物的比较
2-(3,3-Dimethylcyclohexyl)ethan-1-amine hydrochloride is compared with similar compounds such as:
2-(3,3-Dimethylcyclohexyl)ethan-1-ol: This compound differs by having a hydroxyl group instead of an amine group.
2-(3,3-Dimethylcyclohexyl)ethan-1-thiol: This compound has a thiol group instead of an amine group.
2-(3,3-Dimethylcyclohexyl)ethan-1-nitrile: This compound contains a nitrile group instead of an amine group.
These compounds share the cyclohexyl group with a 3,3-dimethyl substitution but differ in their functional groups, leading to different chemical and biological properties.
属性
IUPAC Name |
2-(3,3-dimethylcyclohexyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-10(2)6-3-4-9(8-10)5-7-11;/h9H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCRDGVMYWGQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CCN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1485279.png)


![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485286.png)


![4-[(Oxan-4-yl)methyl]azepane hydrochloride](/img/structure/B1485289.png)
![3-[2-(Oxolan-2-yl)ethyl]azetidine hydrochloride](/img/structure/B1485290.png)
![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)
![1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485292.png)
![4-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485294.png)
![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)
![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)

